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Introduction
Chanoclavine is a naturally occurring tricyclic ergot alkaloid produced by various fungi of the

Claviceps genus. As a key intermediate in the biosynthesis of more complex ergot alkaloids,

chanoclavine presents a unique scaffold for medicinal chemistry exploration.[1][2] Its

biological activities, though not as extensively studied as other ergots, suggest potential

therapeutic applications. Notably, chanoclavine has been shown to interact with dopaminergic

and serotonergic pathways and exhibits interesting synergistic effects with antibiotics. This

document provides a summary of its known applications, quantitative biological data, and

detailed protocols for its study.

Biological Activities and Potential Applications
Chanoclavine's primary reported pharmacological activities are centered on its interaction with

neurotransmitter receptors and its ability to modulate antibiotic resistance.

Dopamine D2 Receptor Stimulation: Early studies in mice indicated that chanoclavine
stimulates dopamine D2 receptors in the brain.[3][4] While specific binding affinities (Ki) and

functional potencies (EC50) for chanoclavine at the D2 receptor are not readily available in

the literature, its analogues have been shown to have D2 receptor stimulating effects.[5] This

activity suggests a potential for developing chanoclavine-based compounds for conditions

where D2 receptor agonism is beneficial, such as Parkinson's disease or hyperprolactinemia.
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Serotonin 5-HT3A Receptor Inhibition: Chanoclavine has been demonstrated to be an

inhibitor of the human serotonin 5-HT3A receptor, a ligand-gated ion channel involved in

emesis and irritable bowel syndrome (IBS).[6] This inhibitory action presents an opportunity

for the development of novel antiemetic and IBS therapies.

Antibacterial Synergy: In an era of growing antibiotic resistance, chanoclavine has shown

promise as a potentiator of existing antibiotics. It exhibits a synergistic effect with tetracycline

against multi-drug-resistant E. coli.[7] Chanoclavine itself does not possess antibacterial

activity but appears to inhibit ATPase-dependent efflux pumps in bacteria, thereby increasing

the intracellular concentration of the antibiotic.[7]

Low Mammalian Toxicity: Preclinical studies in mice have indicated that chanoclavine has a

low toxicity profile. An acute oral toxicity study determined the median lethal dose (LD50) to

be greater than 2000 mg/kg.[8][9] A three-week feeding study also showed no significant

toxicological effects.[9][10]

Data Presentation
The following tables summarize the available quantitative data for the biological activities of

chanoclavine.

Table 1: Chanoclavine Activity at the Human Serotonin 5-HT3A Receptor

Parameter Value Assay Type Cell Line Reference

IC50 107.2 ± 22.8 µM
Two-Electrode

Voltage Clamp

Xenopus oocytes

expressing h5-

HT3A

[6]

Table 2: Synergistic Antibacterial Activity of Chanoclavine with Tetracycline
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Organism Antibiotic
Chanoclavine
Concentration

Fold
Reduction in
MIC of
Tetracycline

Reference

Multi-drug-

resistant E. coli
Tetracycline Not specified Up to 16-fold [7]

Table 3: Acute Oral Toxicity of Chanoclavine in Mice

Parameter Value Species Guideline Reference

LD50 > 2000 mg/kg Mice OECD 423 [8][9]

Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological

activities of chanoclavine.

Protocol 1: Determination of 5-HT3A Receptor Inhibition
using Two-Electrode Voltage Clamp (TEVC)
Objective: To measure the inhibitory effect of chanoclavine on the function of the human 5-

HT3A receptor expressed in Xenopus oocytes.

Materials:

Xenopus laevis oocytes

Human 5-HT3A receptor cRNA

Chanoclavine

Serotonin (5-HT)

ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5)
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Collagenase solution

Microinjection setup

Two-electrode voltage clamp amplifier and data acquisition system

Procedure:

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the

oocytes by incubation in collagenase solution.

cRNA Injection: Inject each oocyte with 50 nL of human 5-HT3A receptor cRNA (1 µg/µL).

Incubate the oocytes in ND96 solution at 18°C for 2-4 days to allow for receptor expression.

Electrophysiological Recording:

Place an oocyte in the recording chamber and perfuse with ND96 solution.

Impale the oocyte with two microelectrodes (filled with 3 M KCl) to clamp the membrane

potential at -70 mV.

Apply a saturating concentration of 5-HT (e.g., 10 µM) to elicit a maximal current response

(Imax).

After a washout period, co-apply the same concentration of 5-HT with increasing

concentrations of chanoclavine (e.g., 1 µM to 300 µM).

Record the peak inward current for each concentration of chanoclavine.

Data Analysis:

Normalize the current responses to the maximal 5-HT-induced current.

Plot the percentage of inhibition against the logarithm of the chanoclavine concentration.

Fit the data to a dose-response curve to determine the IC50 value.
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Protocol 2: Checkerboard Assay for Antibacterial
Synergy
Objective: To assess the synergistic effect of chanoclavine in combination with an antibiotic

(e.g., tetracycline) against a bacterial strain (e.g., multi-drug-resistant E. coli).

Materials:

Bacterial strain of interest

Mueller-Hinton Broth (MHB)

Chanoclavine

Tetracycline

96-well microtiter plates

Spectrophotometer or plate reader

Procedure:

Preparation of Inoculum: Grow the bacterial strain in MHB to the mid-logarithmic phase.

Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

Preparation of Drug Dilutions:

Prepare a series of two-fold serial dilutions of tetracycline in MHB along the x-axis of the

96-well plate.

Prepare a series of two-fold serial dilutions of chanoclavine in MHB along the y-axis of

the plate.

The final volume in each well should be 50 µL.

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

Incubation: Incubate the plate at 37°C for 18-24 hours.
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Determination of MIC: Determine the Minimum Inhibitory Concentration (MIC) of tetracycline

alone, chanoclavine alone, and in combination by observing the lowest concentration that

inhibits visible bacterial growth.

Data Analysis:

Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

FIC of Tetracycline = (MIC of Tetracycline in combination) / (MIC of Tetracycline alone)

FIC of Chanoclavine = (MIC of Chanoclavine in combination) / (MIC of Chanoclavine
alone)

Calculate the FIC Index (FICI) by summing the individual FICs.

Interpret the results as follows:

FICI ≤ 0.5: Synergy

0.5 < FICI ≤ 4: Additive/Indifference

FICI > 4: Antagonism

Protocol 3: Acute Oral Toxicity Study (OECD 423
Guideline)
Objective: To determine the acute oral toxicity (LD50) of chanoclavine in a rodent model.

Materials:

Chanoclavine

Vehicle (e.g., water, 0.5% carboxymethylcellulose)

Female rats or mice (specific pathogen-free)

Oral gavage needles
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Animal caging and husbandry supplies

Procedure:

Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days

before the study.

Dose Preparation: Prepare a solution or suspension of chanoclavine in the chosen vehicle

at the desired concentrations.

Dosing:

Fast the animals overnight before dosing.

Administer a single oral dose of chanoclavine to a group of 3 animals at a starting dose

of 300 mg/kg.

If no mortality is observed, administer a higher dose (e.g., 2000 mg/kg) to another group of

3 animals.

Observation:

Observe the animals for clinical signs of toxicity and mortality at regular intervals for at

least 14 days.

Record body weights before dosing and weekly thereafter.

Necropsy: At the end of the observation period, euthanize all surviving animals and perform

a gross necropsy.

Data Analysis:

Based on the number of mortalities at each dose level, classify the substance according to

the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. If no

mortality is observed at 2000 mg/kg, the LD50 is determined to be > 2000 mg/kg.
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Caption: Biosynthetic pathway of chanoclavine from precursors.

Experimental Workflow for 5-HT3A Receptor Inhibition
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Caption: Workflow for the TEVC assay.
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Dopamine D2 Receptor Signaling Pathway
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Caption: Chanoclavine's proposed action on D2 receptor signaling.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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